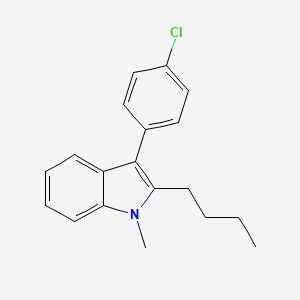
2-Butyl-3-(4-chlorophenyl)-1-methyl-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butyl-3-(4-chlorophenyl)-1-methyl-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely studied due to their diverse biological activities and applications in medicinal chemistry. The presence of a butyl group, a chlorophenyl group, and a methyl group in the indole structure makes this compound unique and potentially useful in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-3-(4-chlorophenyl)-1-methyl-1H-indole typically involves multi-step organic reactions. One common method involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzaldehyde, butylamine, and methylindole.
Condensation Reaction: The first step involves the condensation of 4-chlorobenzaldehyde with butylamine to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization with methylindole in the presence of a suitable catalyst, such as a Lewis acid, to form the indole ring.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification methods.
化学反応の分析
Types of Reactions
2-Butyl-3-(4-chlorophenyl)-1-methyl-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
科学的研究の応用
2-Butyl-3-(4-chlorophenyl)-1-methyl-1H-indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Butyl-3-(4-chlorophenyl)-1-methyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-Butyl-3-(4-hydroxyphenyl)-1-methyl-1H-indole
- 2-Butyl-3-(4-methoxyphenyl)-1-methyl-1H-indole
- 2-Butyl-3-(4-fluorophenyl)-1-methyl-1H-indole
Uniqueness
2-Butyl-3-(4-chlorophenyl)-1-methyl-1H-indole is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.
特性
CAS番号 |
827017-53-8 |
|---|---|
分子式 |
C19H20ClN |
分子量 |
297.8 g/mol |
IUPAC名 |
2-butyl-3-(4-chlorophenyl)-1-methylindole |
InChI |
InChI=1S/C19H20ClN/c1-3-4-8-18-19(14-10-12-15(20)13-11-14)16-7-5-6-9-17(16)21(18)2/h5-7,9-13H,3-4,8H2,1-2H3 |
InChIキー |
LJIPIICGDWSNBN-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=C(C2=CC=CC=C2N1C)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-Ethylphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14208104.png)
![4-{(E)-[4-(Dimethylamino)naphthalen-1-yl]diazenyl}benzoic acid](/img/structure/B14208106.png)
![1,4-Bis[(diphenoxyphosphoryl)oxy]piperazine](/img/structure/B14208111.png)
![2-[(1-Cyclopentylpiperidin-4-yl)oxy]-5-[(piperidin-1-yl)methyl]pyrimidine](/img/structure/B14208120.png)
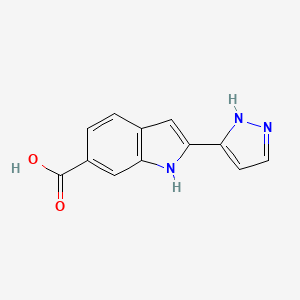
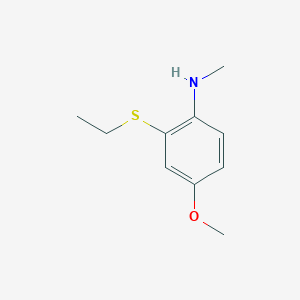
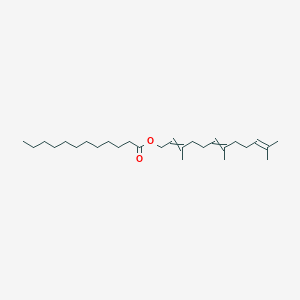
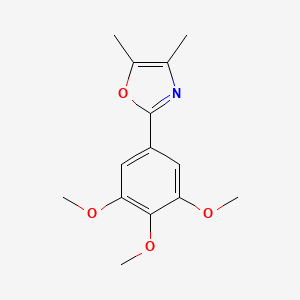

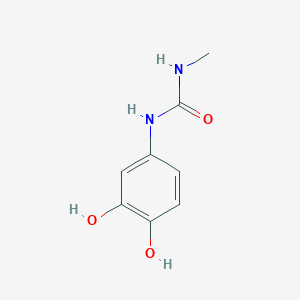
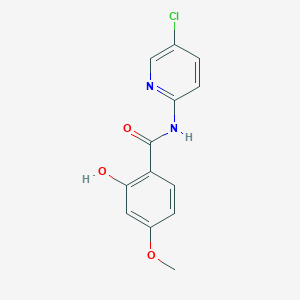
![2,4-Dichloro-6-[(4-methoxyphenyl)methyl]pyrimidine](/img/structure/B14208168.png)

![N-{2-[(Oxolan-3-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14208179.png)
